Ganoderenic acid F
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic acid F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The biosynthesis of ganoderic acids involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in genetic engineering and synthetic biology have enabled the heterologous production of these compounds in engineered yeast strains, which can significantly enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Scientific Research Applications
Ganoderenic acid F has a wide range of applications in scientific research:
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and for developing synthetic analogs with improved properties.
Biology: The compound is used to investigate its effects on cellular processes, including cell proliferation, apoptosis, and angiogenesis.
Medicine: this compound exhibits significant anti-tumor and anti-metastatic activities, making it a potential candidate for cancer therapy.
Mechanism of Action
Ganoderenic acid F exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits angiogenesis and alters proteins involved in cell proliferation and apoptosis.
Molecular Targets: The compound targets various signaling pathways, including the p53-MDM2 pathway, which is crucial for its anti-cancer effects.
Comparison with Similar Compounds
Ganoderenic acid F is unique among ganoderic acids due to its specific molecular structure and biological activities. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid C6
- Ganoderic acid G
- Ganoderenic acid D
- Ganoderenic acid A These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities .
This compound stands out for its potent anti-tumor and anti-metastatic properties, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYRDZEWGVGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185082 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120462-47-7 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120462-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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